molecular formula C7H13NO B13531781 1-(3-Ethylazetidin-3-yl)ethanone

1-(3-Ethylazetidin-3-yl)ethanone

Cat. No.: B13531781
M. Wt: 127.18 g/mol
InChI Key: JXMUBCLTKLTUSN-UHFFFAOYSA-N
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Description

1-(3-Ethylazetidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H13NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethylazetidin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods: Industrial production of 1-(3-ethylazetidin-3-yl)ethan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylazetidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(3-Ethylazetidin-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-ethylazetidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(3-Ethylazetidin-3-yl)ethan-1-one is unique due to the presence of the ethyl group at the 3-position of the azetidine ring. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other azetidine derivatives.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(3-ethylazetidin-3-yl)ethanone

InChI

InChI=1S/C7H13NO/c1-3-7(6(2)9)4-8-5-7/h8H,3-5H2,1-2H3

InChI Key

JXMUBCLTKLTUSN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)C(=O)C

Origin of Product

United States

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